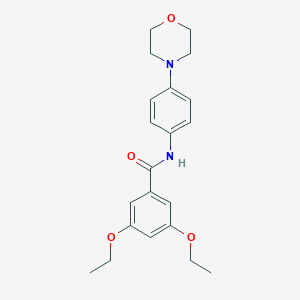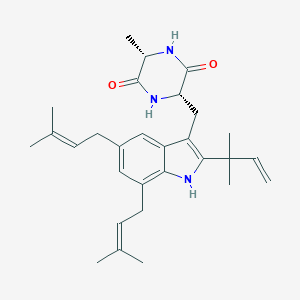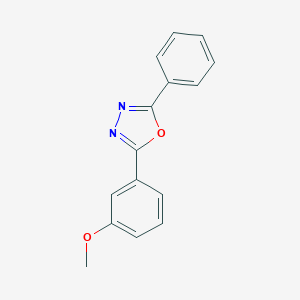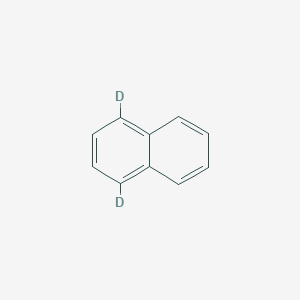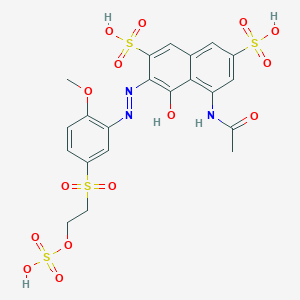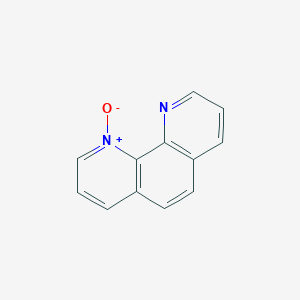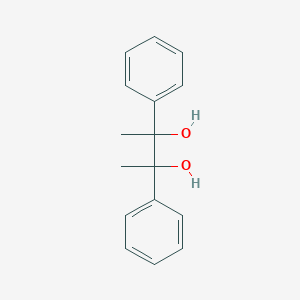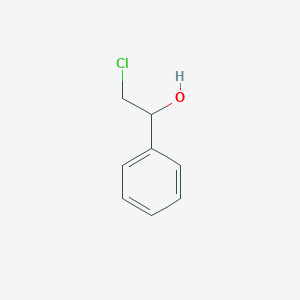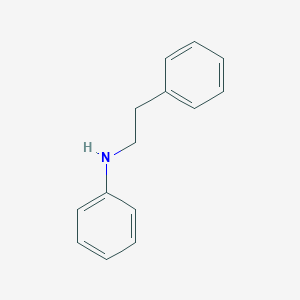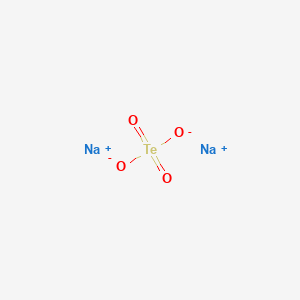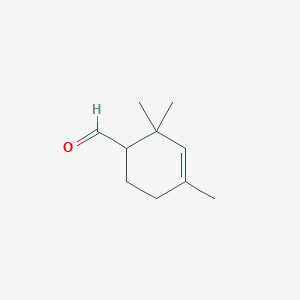
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has been used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Mechanism Of Action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound may also interact with cell membranes and alter their properties, leading to changes in cellular signaling and metabolism.
Biochemical And Physiological Effects
Studies have shown that 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also been shown to modulate the immune system and enhance the activity of natural killer cells. Furthermore, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- in lab experiments is its versatility. The compound can be used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals. Furthermore, the compound is readily available and can be synthesized in high yields and purity. However, one of the limitations of using the compound is its potential toxicity. The compound may have adverse effects on living organisms, and caution should be exercised when handling it.
Future Directions
There are several future directions for the research and development of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl-. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, the compound's potential as a fluorescent probe for the detection of biologically relevant molecules can be further explored. Finally, the compound's interactions with cell membranes and their effects on cellular signaling and metabolism can be studied in more detail.
Conclusion:
In conclusion, 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is a versatile molecule that has been extensively used in scientific research for various applications. The compound's synthesis method has been optimized to achieve high yields and purity. The compound has various biochemical and physiological effects and has potential as a therapeutic agent for various diseases. However, caution should be exercised when handling the compound due to its potential toxicity. Finally, there are several future directions for the research and development of the compound, including the development of new synthetic methods and the investigation of its potential as a therapeutic agent and fluorescent probe.
Synthesis Methods
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- involves the reaction of cyclohexene with acrolein in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including hydrolysis, oxidation, and reduction, to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been used as a starting material for the preparation of chiral ligands, which have been used in asymmetric catalysis. Furthermore, the compound has been used as a fluorescent probe for the detection of biologically relevant molecules.
properties
CAS RN |
1726-47-2 |
|---|---|
Product Name |
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,2,4-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
FDSNFOIVNIUNDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(CC1)C=O)(C)C |
Canonical SMILES |
CC1=CC(C(CC1)C=O)(C)C |
Other CAS RN |
1726-47-2 |
synonyms |
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)
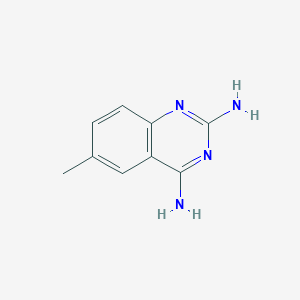
![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)
